N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, migraine, and menstrual cramps. The chemical structure of diclofenac consists of a phenylacetic acid moiety attached to a phenyl ring with a dichloro-substituted hydroxyl group.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which can help prevent blood clots. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, this compound has been shown to have an effect on the immune system, reducing the production of cytokines and other inflammatory mediators.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It has also been extensively studied, making it a well-characterized compound with a known mechanism of action. However, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide also has some limitations. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments. In addition, its mechanism of action may not be relevant to all experimental systems.
Future Directions
There are several future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide. One area of interest is its potential in treating cancer. Diclofenac has been shown to have antitumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential in treating neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, there is a need for further research on the safety and efficacy of this compound in various patient populations, particularly in children and pregnant women.
Synthesis Methods
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide involves the reaction of 2,6-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenoxy) acetyl chloride. This intermediate is then reacted with phenylacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it an effective treatment for conditions such as arthritis, migraine, and menstrual cramps. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide has been studied for its potential in treating cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-10(8-12(16)14(11)19)17-13(18)6-9-4-2-1-3-5-9/h1-5,7-8,19H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSESGUQGQZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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